

# A Comprehensive Technical Guide to the Physicochemical Properties of 1-Methoxy-2-methylbutane

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## Compound of Interest

Compound Name: 1-Methoxy-2-methylbutane

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## Introduction

**1-Methoxy-2-methylbutane**, an aliphatic ether, presents a molecular structure of interest in various chemical and pharmaceutical contexts. As a branched-chain ether, its physicochemical properties are influenced by the interplay of its ether linkage and alkyl branching, distinguishing it from its linear isomers and related compounds. This guide provides a detailed exploration of the known and estimated physicochemical characteristics of **1-Methoxy-2-methylbutane**, offering insights into its synthesis, spectral signature, and potential applications, particularly within the realm of drug discovery and development. The stability of the ether functional group, coupled with the steric and electronic effects of its branched structure, makes it a relevant scaffold for medicinal chemists seeking to modulate properties such as lipophilicity, metabolic stability, and solvent interactions.

## Molecular and Structural Properties

**1-Methoxy-2-methylbutane** is a colorless liquid with the molecular formula  $C_6H_{14}O$  and a molecular weight of 102.17 g/mol <sup>[1][2][3]</sup>. Its structure features a methoxy group attached to a 2-methylbutyl chain, which introduces a chiral center at the second carbon.

Table 1: Core Molecular and Structural Data for **1-Methoxy-2-methylbutane**

Property	Value	Source
IUPAC Name	1-methoxy-2-methylbutane	PubChem[1]
CAS Number	62016-48-2	NIST[2]
Molecular Formula	C6H14O	NIST[2]
Molecular Weight	102.17 g/mol	PubChem[1]
Canonical SMILES	CCC(C)COC	PubChem[1]
InChI Key	XGLHRCWEOMNVKS-UHFFFAOYSA-N	NIST[2]

## Physicochemical Data

Precise experimental data for some of the key physicochemical properties of **1-Methoxy-2-methylbutane** are not readily available in the peer-reviewed literature. However, we can infer and estimate these properties based on data from its isomers and related aliphatic ethers.

Table 2: Physicochemical Properties of **1-Methoxy-2-methylbutane** and Related Compounds

Property	1-Methoxy-2-methylbutane	2-Methoxy-2-methylbutane (Isomer)	1-Methoxybutane (Related Ether)
Boiling Point (°C)	Estimated: 90-100	86[4]	70[5]
Melting Point (°C)	Not available	Not available	-115[5]
Density (g/mL)	Estimated: 0.74-0.76	0.766[4]	0.774[5]
Refractive Index	Estimated: 1.38-1.39	1.388[4]	1.374[5]
Solubility in Water	Low to sparingly soluble	Low to sparingly soluble	Log10 of Water solubility in mol/l: 1.40[5]
Kovats Retention Index	683 (semi-standard non-polar)[1]	Not available	Not available

### Causality Behind Property Estimations:

- **Boiling Point:** Ethers generally have lower boiling points than alcohols of similar molecular weight due to the absence of hydrogen bonding between ether molecules.<sup>[6][7]</sup> The boiling point is influenced by van der Waals forces, which increase with molecular size and surface area. The branching in **1-Methoxy-2-methylbutane** is expected to result in a slightly lower boiling point compared to a linear isomer of the same molecular weight, but the presence of the additional methyl group compared to 1-methoxybutane will increase it. Therefore, an estimated range of 90-100 °C is reasonable, falling between the values for less and more branched isomers.
- **Density:** The density of aliphatic ethers is typically less than that of water. The provided estimate for **1-Methoxy-2-methylbutane** is based on the density of its isomer, 2-methoxy-2-methylbutane.
- **Solubility:** The solubility of ethers in water is limited but greater than that of alkanes due to the ability of the ether oxygen to act as a hydrogen bond acceptor.<sup>[6][8]</sup> As the alkyl chain length increases, water solubility decreases. **1-Methoxy-2-methylbutane** is expected to be sparingly soluble in water but highly soluble in common organic solvents like alcohols, hydrocarbons, and chlorinated solvents.
- **Refractive Index:** The refractive index is a measure of how much the path of light is bent when it enters a substance. The estimated value is based on the refractive index of the structurally similar 2-methoxy-2-methylbutane.

## Spectroscopic Profile

The structural features of **1-Methoxy-2-methylbutane** can be confirmed using various spectroscopic techniques.

- **<sup>13</sup>C NMR:** The <sup>13</sup>C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.
- **Mass Spectrometry (GC-MS):** The NIST Mass Spectrometry Data Center provides GC-MS data for **1-Methoxy-2-methylbutane**.<sup>[1]</sup> The fragmentation pattern would be characteristic of an aliphatic ether, with common fragments arising from cleavage of the C-O bonds and the alkyl chain.

- Infrared (IR) Spectroscopy: The IR spectrum will prominently feature C-O stretching vibrations, typically in the region of 1050-1150  $\text{cm}^{-1}$ . The absence of a broad O-H stretching band around 3300  $\text{cm}^{-1}$  would confirm the absence of an alcohol impurity.[1]

## Synthesis and Reactivity

A plausible and widely used method for the synthesis of **1-Methoxy-2-methylbutane** is the Williamson ether synthesis.[9][10] This reaction involves the nucleophilic substitution ( $\text{S}_{\text{N}}2$ ) of an alkyl halide by an alkoxide.

## Experimental Protocol: Williamson Ether Synthesis of 1-Methoxy-2-methylbutane

Objective: To synthesize **1-Methoxy-2-methylbutane** from 2-methyl-1-butanol and a methylating agent.

Materials:

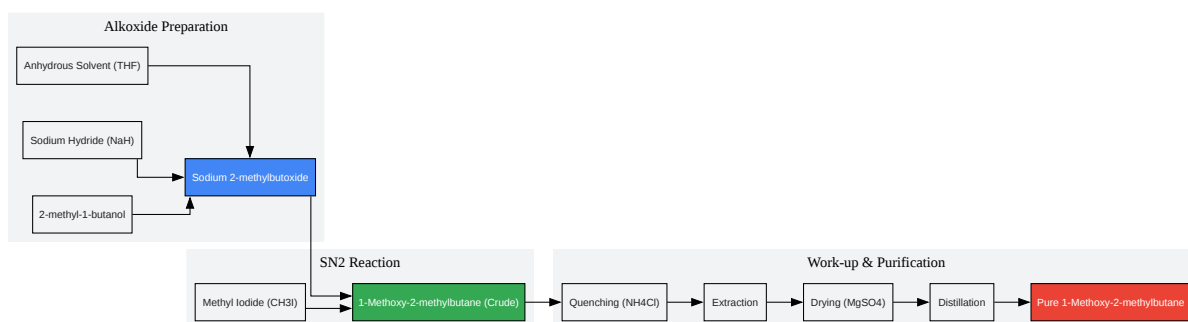
- 2-methyl-1-butanol
- Sodium hydride (NaH) or another strong base
- Methyl iodide ( $\text{CH}_3\text{I}$ ) or dimethyl sulfate
- Anhydrous diethyl ether or tetrahydrofuran (THF) as solvent
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for reflux and extraction

Procedure:

- Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1-butanol in the anhydrous solvent.

- Slowly add sodium hydride to the solution at 0 °C. The mixture will be stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-methylbutoxide.
- Nucleophilic Substitution: To the freshly prepared alkoxide solution, add methyl iodide dropwise at room temperature.
- The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
- Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
- The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product can be purified by fractional distillation to yield pure **1-Methoxy-2-methylbutane**.

Diagram of the Williamson Ether Synthesis Workflow:



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Caption: Workflow for the synthesis of **1-Methoxy-2-methylbutane** via Williamson ether synthesis.

## Role in Drug Development and Medicinal Chemistry

While specific applications of **1-Methoxy-2-methylbutane** in drug development are not extensively documented, the aliphatic ether motif is a common structural feature in many pharmaceutical compounds.<sup>[11]</sup>

- **Metabolic Stability:** The ether linkage is generally more resistant to metabolic cleavage compared to esters, which can enhance the in vivo half-life of a drug molecule. The branched alkyl chain of **1-Methoxy-2-methylbutane** may also sterically hinder enzymatic access to the ether oxygen, further increasing metabolic stability.
- **Lipophilicity and Solubility:** The introduction of an aliphatic ether can modulate a molecule's lipophilicity (logP), which is a critical parameter for its absorption, distribution, metabolism,

and excretion (ADME) properties. The branched nature of the alkyl group can influence how the molecule interacts with biological membranes and protein binding pockets.

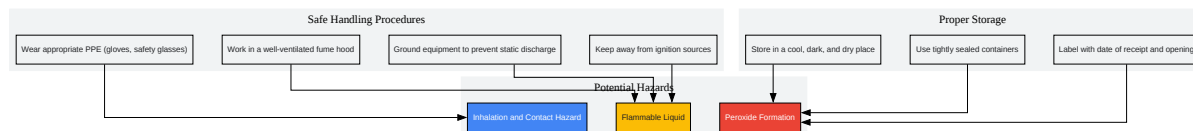
- **Solvent Properties:** As an ether, **1-Methoxy-2-methylbutane** is expected to be a good solvent for a range of organic compounds due to its ability to act as a hydrogen bond acceptor.<sup>[7][8]</sup> This property can be relevant in formulation studies.
- **Structural Scaffold:** The 2-methylbutyl group provides a non-polar, sterically defined scaffold that can be used to orient other functional groups in a specific three-dimensional arrangement for optimal interaction with a biological target. The use of saturated aliphatic cores is an attractive strategy in medicinal chemistry to explore new chemical space.<sup>[12]</sup>

## Safety and Handling

A specific Safety Data Sheet (SDS) for **1-Methoxy-2-methylbutane** is not readily available. However, based on the properties of similar aliphatic ethers, the following precautions should be taken:

- **Flammability:** **1-Methoxy-2-methylbutane** is expected to be a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.<sup>[13][14]</sup> Use in a well-ventilated area.
- **Peroxide Formation:** Ethers are known to form explosive peroxides upon exposure to air and light.<sup>[15]</sup> It is crucial to test for the presence of peroxides before heating or distilling ethers. Store in a cool, dark, and tightly sealed container.
- **Inhalation:** Vapors may cause drowsiness and dizziness. Avoid inhaling vapors.
- **Skin and Eye Contact:** May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- **Ingestion:** Ingestion may be harmful.

Diagram of Safety Precautions for Handling Aliphatic Ethers:



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Caption: Key safety considerations for the handling and storage of aliphatic ethers.

## Conclusion

**1-Methoxy-2-methylbutane** is an aliphatic ether with physicochemical properties that are largely governed by its molecular structure. While specific experimental data for some of its core properties remain to be fully elucidated, this guide provides a comprehensive overview based on available data, estimations from related compounds, and established chemical principles. Its synthesis via the Williamson ether synthesis is straightforward, and its structural characteristics suggest potential utility in medicinal chemistry as a stable, lipophilic scaffold. As with all aliphatic ethers, proper safety precautions are paramount in its handling and storage. Further research to experimentally determine its key physicochemical properties will be invaluable for its broader application in research and development.

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